molecular formula C9H18ClNO2 B598638 (R)-Methyl 2-amino-2-cyclohexylacetate hydrochloride CAS No. 14328-64-4

(R)-Methyl 2-amino-2-cyclohexylacetate hydrochloride

Cat. No.: B598638
CAS No.: 14328-64-4
M. Wt: 207.698
InChI Key: ORJOGDRCFDWIIJ-DDWIOCJRSA-N
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Description

(R)-Methyl 2-amino-2-cyclohexylacetate hydrochloride (MACA-HCl) is a chiral organic compound that is widely used as a reagent in scientific research. It is used in a variety of applications, including organic synthesis, drug discovery, and biochemistry. MACA-HCl is a very versatile compound, as it can be used in a variety of synthetic methods, such as asymmetric synthesis, biotransformation, and catalysis. It can also be used in a variety of biological applications, such as enzymatic reactions and protein crystallization.

Scientific Research Applications

  • Aromatisation of Aryloxocyclohexenylacetic Acid Derivatives : Compounds similar to "(R)-Methyl 2-amino-2-cyclohexylacetate hydrochloride" have been studied in aromatisation reactions. For example, Methyl 2-aryl-6-oxocyclohex-1-enylacetates undergo aromatisation when heated with base–solvent systems, transforming the cyclohexenone system into phenolic with loss of the acetate side-chain (Nasipuri, Roy Choudhury, & Bhattacharya, 1973).

  • Anesthetic Applications : Derivatives of cyclohexylamine, such as CI-581, have been explored for anesthetic purposes, especially in pediatric burn patients (Wilson, Nichols, & McCoy, 1967).

  • Reactions with Thionyl Chloride : Trans-2-Acylaminocyclanols, which share a structural similarity to the compound , have been studied for reactions with thionyl chloride. These reactions lead to the formation of different derivatives, illustrating the compound's potential in organic synthesis (Bannard, Gibson, & Parkkari, 1971).

  • Optically Active Cyclopalladated Complexes : Studies have been conducted on the synthesis of optically active cyclopalladated complexes of primary benzylamine derivatives, showcasing the potential for applications in catalysis and material science (Fuchita, Yoshinaga, Ikeda, & Kinoshita-Kawashima, 1997).

  • Enzyme Inhibition Studies : Certain cyclohexylacetic acid derivatives have been identified as partially competitive inhibitors in enzyme studies, which could have implications in pharmaceutical and biochemical research (Bunting & Myers, 1974).

  • Antioxidant and Xanthine Oxidase Inhibitory Studies : Novel amino acid bearing Schiff base ligands, derived from cyclohexylacetic acid, have been synthesized and studied for their antioxidant properties and xanthine oxidase inhibitory activities, indicating potential pharmaceutical applications (Ikram et al., 2015).

Properties

IUPAC Name

methyl (2R)-2-amino-2-cyclohexylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJOGDRCFDWIIJ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718529
Record name Methyl (2R)-amino(cyclohexyl)acetate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-64-4
Record name Cyclohexaneacetic acid, α-amino-, methyl ester, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14328-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R)-amino(cyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride
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